molecular formula C23H27F2N3O2 B2648944 2,6-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide CAS No. 922113-30-2

2,6-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide

Cat. No. B2648944
CAS RN: 922113-30-2
M. Wt: 415.485
InChI Key: NJSNMPYDAHEBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C23H27F2N3O2 and its molecular weight is 415.485. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Applications in Solid Tumors

A series of fluorine-containing benzamide analogs, including compounds closely related to the specified chemical, were synthesized and evaluated for their potential as ligands for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors. This research demonstrates the utility of such compounds in identifying and quantifying tumor mass, providing valuable insights for cancer diagnosis and treatment monitoring. The high tumor uptake and acceptable tumor/normal tissue ratios make these compounds suitable for imaging sigma-2 receptor status, which is crucial for understanding tumor proliferation and viability (Tu et al., 2007).

Chemical Synthesis and Heterocycle Formation

Research into the rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate highlighted the synthesis of various fluorinated heterocycles. This study illuminates the synthetic versatility of fluorinated compounds similar to the one , showcasing their role in developing pharmaceuticals and agrochemicals. Such synthetic methods allow for the efficient generation of fluorinated structures, which are highly sought after in drug discovery for their pharmacokinetic properties (Wu et al., 2017).

Imaging Breast Cancer

Compounds with structural similarities have been synthesized and evaluated as potential radiotracers for imaging the proliferative status of breast tumors using PET. These studies demonstrate the capacity of such compounds to provide detailed imaging of breast cancer, facilitating early detection and the assessment of treatment efficacy. The specific compound showing high tumor uptake and suitable tumor/background ratio underscores the importance of chemical modifications in enhancing diagnostic imaging capabilities (Tu et al., 2005).

properties

IUPAC Name

2,6-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F2N3O2/c1-27-9-3-4-16-14-17(7-8-20(16)27)21(28-10-12-30-13-11-28)15-26-23(29)22-18(24)5-2-6-19(22)25/h2,5-8,14,21H,3-4,9-13,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSNMPYDAHEBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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